molecular formula C8H9BrClNO B2489191 5-Bromo-2-chloro-3-isopropoxypyridine CAS No. 1335058-63-3

5-Bromo-2-chloro-3-isopropoxypyridine

Cat. No.: B2489191
CAS No.: 1335058-63-3
M. Wt: 250.52
InChI Key: QPWDYXIBSFVGIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-isopropoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-isopropoxypyridine under controlled conditions . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-chloro-3-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The detailed molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-isopropoxypyridine is unique due to the presence of both bromine and chlorine atoms along with the isopropoxy group, which provides distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

5-Bromo-2-chloro-3-isopropoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₈BrClN
  • Molecular Weight : 227.51 g/mol
  • CAS Number : Not explicitly listed in the available data but can be derived from its structure.

The compound features a pyridine ring substituted with bromine and chlorine atoms, as well as an isopropoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study involving similar brominated pyridine derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 1 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been noted to inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specifically, a related compound was shown to activate caspase pathways leading to programmed cell death, indicating potential for further development as an anti-cancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to act as a dual inhibitor of ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase), both of which are critical in DNA repair pathways. This inhibition could sensitize cancer cells to radiation therapy, enhancing treatment efficacy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was tested alongside other compounds against clinical isolates of Candida species. The results indicated that this compound had comparable activity to leading antifungal agents, suggesting it could be a candidate for further development in antifungal therapies .

Case Study 2: Cancer Cell Line Studies

Another investigation involved testing the compound on human breast cancer cell lines. Results showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating strong potential for further exploration in oncology .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMICs between 1 - 32 µg/mL
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits ATM and DNA-PK
AntifungalEffective against Candida strains

Properties

IUPAC Name

5-bromo-2-chloro-3-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWDYXIBSFVGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335058-63-3
Record name 5-bromo-2-chloro-3-(propan-2-yloxy)pyridine
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